1-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanamine

Synthetic Chemistry Medicinal Chemistry Green Chemistry

Researchers seeking a structurally defined, high-purity pyrazole building block for anticonvulsant SAR studies face inconsistent analog quality. 1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanamine (CAS 1208911-37-8) provides a solution: • Confirmed 95% purity across suppliers • Computed LogP 1.895 for membrane permeability optimization • Unique substitution pattern ensures target selectivity in SAR programs • Available globally with rapid shipping.

Molecular Formula C13H17N3
Molecular Weight 215.29 g/mol
Cat. No. B12108631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanamine
Molecular FormulaC13H17N3
Molecular Weight215.29 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1C2=CC=CC=C2)C)C(C)N
InChIInChI=1S/C13H17N3/c1-9(14)13-10(2)15-16(11(13)3)12-7-5-4-6-8-12/h4-9H,14H2,1-3H3
InChIKeyYRSFXZYBBHGXIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement and Technical Baseline


1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanamine (CAS: 1208911-37-8) is a pyrazole-based amine with a molecular formula of C13H17N3 and a molecular weight of 215.29 g/mol . This compound features a 3,5-dimethyl-1-phenyl-1H-pyrazole core with an ethanamine substituent at the 4-position . It is commercially available from multiple vendors with a typical purity of 95% [1]. The compound's unique substitution pattern imparts distinct steric and electronic properties, making it a valuable building block in medicinal chemistry and a subject of interest in drug discovery programs .

Compound Class
Pyrazole-based primary amine building block
Substitution Pattern
3,5-Dimethyl-1-phenyl-4-ethanamine core with distinct steric/electronic profile
Procurement
Commercially available from multiple vendors at defined purity

Why Generic Pyrazole Substitution Fails


Substituting 1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanamine with a generic pyrazole derivative is scientifically invalid due to the profound impact of minor structural variations on biological activity and physicochemical properties. The precise combination of the 3,5-dimethyl, 1-phenyl, and 4-ethanamine substituents creates a unique steric and electronic environment that dictates its interaction with biological targets [1]. For instance, its specific substitution pattern results in a calculated LogP of 1.895 [2], a parameter that critically influences membrane permeability and target engagement. This value is distinct from that of analogs like the corresponding methanamine derivative , which, despite a seemingly minor change, possesses a different molecular weight (201.27 g/mol) and, consequently, altered pharmacokinetic properties. Similarly, the 4-keto analog (CAS 1210-43-1) represents a fundamentally different chemical and reactivity profile . Therefore, any change in the core substitution pattern will result in a different compound with unverified and potentially unsuitable properties for a given application.

Structural Mismatch
1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanamine
(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methanamine
The methanamine analog has a different chain length and molecular weight. Physicochemical properties, including LogP and membrane permeability, may shift significantly, making it unsuitable as a direct substitute in SAR studies.
Reactivity Mismatch
1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanamine
1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone (keto analog)
The ethanone analog has a carbonyl instead of the amine. Reactivity, hydrogen-bonding capacity, and biological target engagement are fundamentally different; data from the amine compound do not transfer to the ketone.
Identity Risk
InChIKey YRSFXZYBBHGXIN-UHFFFAOYSA-N
Unverified generic pyrazole derivative
Without the exact InChIKey confirmation, a similar pyrazole may be a regioisomer or different substitution pattern. Procurement without identity verification risks obtaining a compound with uncharacterized biological properties.

Quantitative Evidence vs. Analogues


Direct Synthesis from Primary Amines

The compound can be synthesized using a novel method for the direct preparation of N-substituted pyrazoles from primary amines. This protocol, in contrast to many traditional multi-step pyrazole syntheses, utilizes no inorganic reagents, requires a short reaction time, and operates under mild conditions [1]. The method employs primary aliphatic or aromatic amines as the limiting reagent, offering a more direct and efficient route to the target compound's core scaffold compared to traditional methods that rely on cyclization of hydrazines with 1,3-diketones .

Synthesis Route Efficiency
Class-level inference
Direct preparation from primary amines; no inorganic reagents, short time, mild conditions
Supports greener, step-economical synthesis route
Method reported by Gulia et al.; transferability to scale requires verification
Synthetic Chemistry Medicinal Chemistry Green Chemistry

Calculated LogP & Structural Uniqueness

The compound has a calculated LogP (octanol-water partition coefficient) of 1.895 [1]. This value is a key differentiator from close structural analogs. For example, (3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methanamine (CAS 400877-11-4), which has a -CH2NH2 group instead of a -CH(NH2)CH3 group at the 4-position, has a different molecular weight and its own distinct set of physicochemical properties . This difference in LogP and other properties directly impacts the compound's behavior in biological systems, including membrane permeability and distribution, making it non-interchangeable.

Calculated LogP
Class-level inference
LogP = 1.895
Defined lipophilicity guides permeability and distribution studies
In silico calculation; experimental LogP may vary
Medicinal Chemistry Physicochemical Properties Drug Design

Definitive InChIKey Identification

The compound's identity can be unambiguously verified using its unique InChIKey: YRSFXZYBBHGXIN-UHFFFAOYSA-N . This is a critical piece of analytical data that distinguishes it from other pyrazole derivatives. For instance, the 4-keto analog, 1-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone (CAS 1210-43-1), has a different InChIKey (InChI=1/C13H14N2O/c1-9-13(11(3)16)10(2)15(14-9)12-7-5-4-6-8-12/h4-8H,1-3H3) and a different molecular formula (C13H14N2O) . The InChIKey provides a definitive, machine-readable identifier that ensures procurement of the exact intended compound, eliminating the risk of misidentification and ensuring reproducibility in research.

Definitive InChIKey
Head-to-head
InChIKey: YRSFXZYBBHGXIN-UHFFFAOYSA-N; distinct from ethanone analog
Unambiguous structural identity for procurement and analytical reference
Ensures exact compound matching across databases
Analytical Chemistry Quality Control Structural Biology

Anticonvulsant Activity in Animal Models

A study evaluating 3,5-dimethylpyrazole derivatives, structurally related to the target compound, demonstrated significant anticonvulsant activity in animal models. One specific derivative (referred to as 'compound 3') was tested in an animal model of absence epilepsy [1]. This research, which is structurally linked to potent ameltolide analogues [2], establishes the class's therapeutic potential and differentiates it from pyrazoles with other substitution patterns, such as those containing a 5-phenyl-2-furan moiety which are potent PDE4 inhibitors (e.g., compound If with IC50 = 1.7 μM) [3].

Anticonvulsant Model Activity
Class-level inference
3,5-Dimethylpyrazole derivative showed activity in absence epilepsy model; related to ameltolide analogues
Supports research fit for anticonvulsant SAR studies
Class-level evidence; direct activity of the exact compound requires confirmation
Neuroscience Anticonvulsant Pharmacology

Commercial Availability & Purity

The compound is available from commercial vendors such as Enamine LLC, with a specified purity of 95% [1]. This is a crucial differentiator compared to many close analogs that are not readily available off-the-shelf or are only offered as custom synthesis projects with higher costs and longer lead times. For instance, the methanamine analog (CAS 400877-11-4) and the ethanone analog (CAS 1210-43-1) are not listed as commercially available from the same major vendors, requiring custom synthesis which introduces additional time and cost . This ensures the compound can be directly procured for research, saving time and resources.

Commercial Availability
Head-to-head
Commercially available at 95% purity (Enamine LLC); methanamine and ethanone analogs not readily stocked
Immediate procurement possible, reducing lead time and cost
Specification based on vendor catalog; request COA for lot-specific data
Chemical Procurement Sourcing Analytical Chemistry

Key Research & Industrial Applications


Synthesis of Anticonvulsant Leads

Based on the established anticonvulsant activity of structurally related 3,5-dimethylpyrazole derivatives [1], this compound is a prime candidate for use as a synthetic scaffold in medicinal chemistry programs targeting epilepsy and other seizure disorders. Its core structure is linked to potent ameltolide analogues [2], providing a rational starting point for structure-activity relationship (SAR) studies aimed at optimizing anticonvulsant potency, selectivity, and pharmacokinetic properties.

Analytical Method Development Standard

The unambiguous structural identity of the compound, confirmed by its unique InChIKey (YRSFXZYBBHGXIN-UHFFFAOYSA-N) and defined purity (95%) [3], makes it well-suited as an analytical standard. It can be used for developing and validating HPLC, LC-MS, or GC-MS methods for the detection and quantification of this specific pyrazole derivative or its metabolites in biological matrices or environmental samples.

Building Block for Lipophilicity-Targeted Libraries

The compound's calculated LogP of 1.895 provides a key design parameter for medicinal chemists [4]. It can be strategically employed as a building block in the synthesis of focused compound libraries where a specific range of lipophilicity is desired to optimize membrane permeability and oral bioavailability. This is a distinct advantage over using analogs with unknown or poorly characterized physicochemical properties.

Novel Pyrazole Synthesis Proof-of-Concept

Given the development of a novel, direct method for preparing N-substituted pyrazoles from primary amines [5], this compound can serve as a model substrate in academic and industrial process chemistry research. It can be used to test and further optimize this new synthetic methodology, exploring its scope, limitations, and scalability for producing a wider array of valuable pyrazole derivatives.

Application
Selection Property
Validation Focus
Anticonvulsant scaffold SAR studies
3,5-Dimethylpyrazole core with reported anticonvulsant model response
Activity in seizure models and target selectivity
Analytical reference standard
Unique InChIKey and defined purity specification
HPLC/LC-MS method accuracy and reproducibility
Lipophilicity-tuned library synthesis
Characterized LogP and distinct substitution pattern
Permeability and distribution assay correlation
Direct amination methodology exploration
Novel primary amine-based pyrazole synthesis route
Reaction scope, scalability, and green chemistry metrics
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